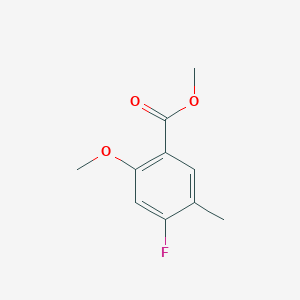![molecular formula C38H20N4O B12822688 9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile)](/img/structure/B12822688.png)
9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) is a complex organic compound with a unique structure that combines dibenzofuran and carbazole moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) typically involves the coupling of dibenzofuran and carbazole derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or dimethylformamide) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbazole or dibenzofuran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a host material that facilitates energy transfer processes, enhancing the efficiency and stability of devices. The molecular structure allows for efficient charge transport and exciton formation, which are crucial for the performance of OLEDs .
Comparación Con Compuestos Similares
Similar Compounds
9,9’-(Dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole): Similar structure but different substitution pattern, affecting its electronic properties.
4,6-Di(9H-carbazol-9-yl)dibenzo[b,d]furan: Another related compound with high triplet energy, used in blue phosphorescent OLEDs.
Uniqueness
9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications requiring high triplet energy and efficient charge transport .
Propiedades
Fórmula molecular |
C38H20N4O |
|---|---|
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
9-[8-(2-cyanocarbazol-9-yl)dibenzofuran-2-yl]carbazole-2-carbonitrile |
InChI |
InChI=1S/C38H20N4O/c39-21-23-9-13-29-27-5-1-3-7-33(27)41(35(29)17-23)25-11-15-37-31(19-25)32-20-26(12-16-38(32)43-37)42-34-8-4-2-6-28(34)30-14-10-24(22-40)18-36(30)42/h1-20H |
Clave InChI |
JTBBDGFZTOWANR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2C4=CC5=C(C=C4)OC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=C7C=C(C=C9)C#N)C=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)


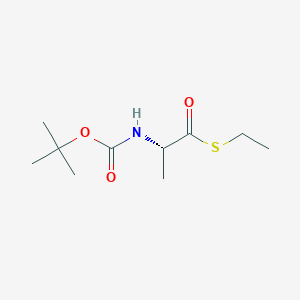
![[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate](/img/structure/B12822646.png)

![Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol](/img/structure/B12822659.png)
![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)
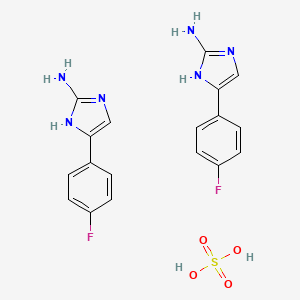
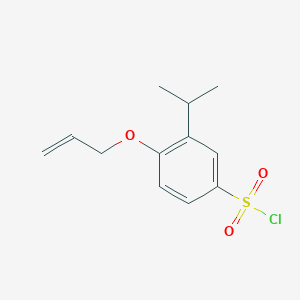
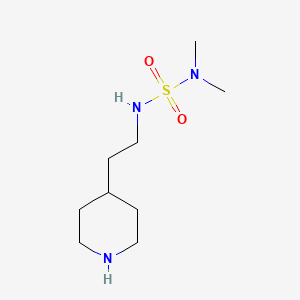
![rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12822674.png)
